

Application Notes and Protocols for Efflux-1 (Verapamil) in Cell Culture

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Compound of Interest

Compound Name: *Efflux inhibitor-1*

Cat. No.: *B10854362*

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Introduction

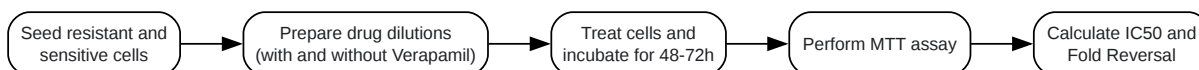
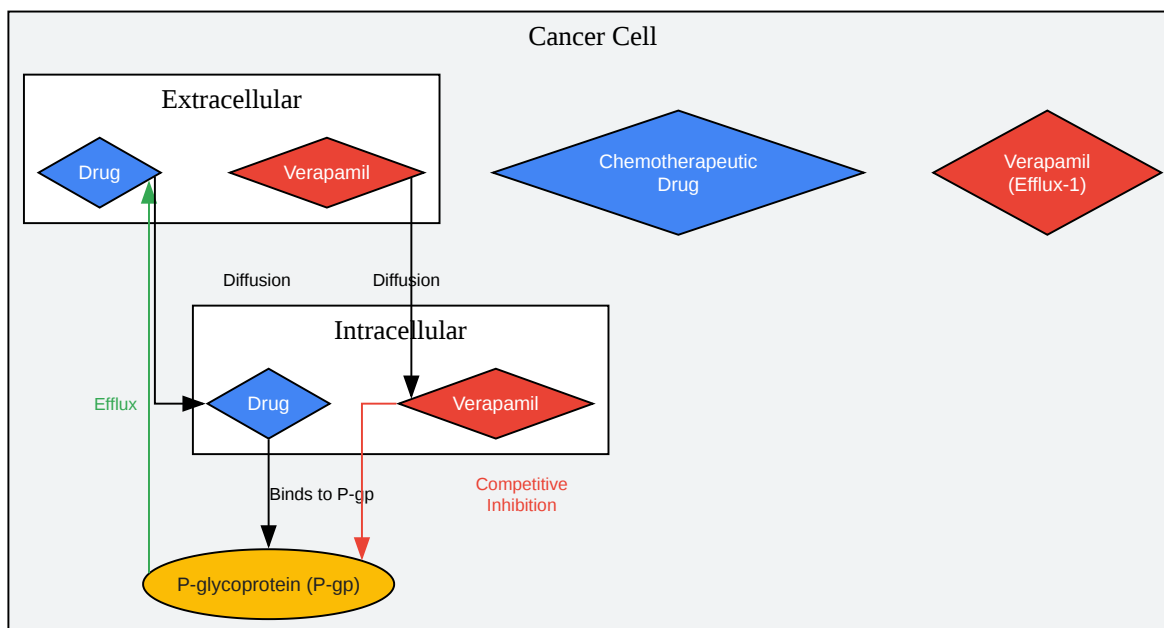
Efflux-1 (Verapamil) is a first-generation P-glycoprotein (P-gp/MDR1) inhibitor widely utilized in cell culture experiments to study and reverse multidrug resistance (MDR). P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Verapamil, a calcium channel blocker, competitively inhibits the substrate binding site of P-gp, thus restoring the sensitivity of resistant cells to anticancer drugs. These application notes provide detailed protocols for the use of Verapamil in cell culture to investigate P-gp-mediated MDR.

Physicochemical Properties of Verapamil Hydrochloride

Property	Value
Molecular Formula	C ₂₇ H ₃₈ N ₂ O ₄ ·HCl
Molecular Weight	491.06 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in water (up to 50 mg/mL) and ethanol
Storage	Store stock solutions at -20°C for up to 6 months

Mechanism of Action

Verapamil acts as a competitive inhibitor of the P-glycoprotein efflux pump. It directly binds to the substrate-binding sites of P-gp, thereby preventing the efflux of chemotherapeutic drugs and other P-gp substrates. This leads to an increased intracellular accumulation of the cytotoxic agent, ultimately restoring its therapeutic effect in multidrug-resistant cells.



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